molecular formula C21H22O3 B12768590 Methyl vinhaticoate CAS No. 4614-52-2

Methyl vinhaticoate

Cat. No.: B12768590
CAS No.: 4614-52-2
M. Wt: 322.4 g/mol
InChI Key: WGCKZFPSDZZTHX-UXFJYJMNSA-N
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Description

Methyl vinhaticoate is a diterpene ester first isolated from the heartwood of Plathymenia reticulata Benth (Leguminosae), a tree native to the Cerrado region of Brazil . It is classified as a cassane diterpene, characterized by a fused tetracyclic skeleton with a furan ring and ester functional groups . The compound is biosynthesized as a secondary metabolite, likely serving a defensive role against pathogens and herbivores . This compound has also been identified in Caesalpinia mimosoides Lam., alongside other cassane diterpenoids . Its structure was confirmed through spectroscopic analysis and chemical transformations, including reactions with acetic anhydride and LiAlH4 reduction . Total syntheses of racemic and enantiopure forms were achieved by Spencer et al. in 1967 and 1971, respectively .

Properties

CAS No.

4614-52-2

Molecular Formula

C21H22O3

Molecular Weight

322.4 g/mol

IUPAC Name

methyl (4aS,6aS,11aS)-8,9,11b-trimethyl-6a,11a-dihydro-4aH-naphtho[2,1-f][1]benzofuran-4-carboxylate

InChI

InChI=1S/C21H22O3/c1-12-13(2)24-19-11-18-14(10-16(12)19)7-8-17-15(20(22)23-4)6-5-9-21(17,18)3/h5-11,14,17-18H,1-4H3/t14-,17+,18+,21?/m0/s1

InChI Key

WGCKZFPSDZZTHX-UXFJYJMNSA-N

Isomeric SMILES

CC1=C(OC2=C[C@@H]3[C@@H](C=C[C@H]4C3(C=CC=C4C(=O)OC)C)C=C12)C

Canonical SMILES

CC1=C(OC2=CC3C(C=CC4C3(C=CC=C4C(=O)OC)C)C=C12)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl vinhaticoate typically involves the esterification of vinhaticoic acid. One common method is the reaction of vinhaticoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid. This reaction proceeds under reflux conditions, resulting in the formation of this compound and water as a byproduct .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the continuous esterification of vinhaticoic acid with methanol, using a fixed-bed reactor and an acid catalyst. The reaction mixture is then subjected to distillation to separate the desired ester from the byproducts and unreacted starting materials .

Chemical Reactions Analysis

Types of Reactions

Methyl vinhaticoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of methyl vinhaticoate involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects are believed to be mediated through the inhibition of pro-inflammatory cytokines and enzymes. Additionally, its antimicrobial activity may result from the disruption of microbial cell membranes .

Comparison with Similar Compounds

Structural Features

Cassane Diterpenes : Methyl vinhaticoate shares the cassane skeleton (tetracyclic framework with a furan ring) with compounds like plathyterpol , vinhaticyl acetate , and 16-hydroxy-18-acetoxycass-13(15)-ene . Key differences lie in functional group substitutions:

  • This compound : Contains ester groups at C-16 and C-18 positions .
  • Vinhaticyl acetate : Features an acetylated hydroxyl group at C-16 and a methyl ester at C-18 .
  • 16-Hydroxy-18-acetoxycass-13(15)-ene : Hydroxyl group at C-16 and acetyloxy group at C-18 .
  • Plathyterpol : Lacks ester groups but includes hydroxyl and terpol moieties .

Non-Cassane Diterpenes: this compound differs from compounds like methyl vouacapenate, a vouacapane diterpene with a distinct bicyclic structure, though both share ester functionalities .

Spectroscopic Characterization

  • 13C NMR : this compound shows distinct peaks for ester carbonyls (δ ~170 ppm) and furan carbons (δ ~120–140 ppm) .
  • Comparison with 16,18-diacetoxycass-13(15)-ene : The latter exhibits additional acetate methyl signals (δ ~21 ppm) .

Data Table: Key Cassane Diterpenes Compared to this compound

Compound Source Molecular Features Synthesis Reference Biological Role
This compound P. reticulata, C. mimosoides Cassane skeleton, C-16/C-18 ester groups Spencer et al. (1967) Plant defense
Vinhaticyl acetate P. reticulata C-16 acetyloxy, C-18 methyl ester Not synthesized Antimicrobial (inferred)
16-Hydroxy-18-acetoxycass-13(15)-ene P. reticulata C-16 hydroxyl, C-18 acetoxy Derived from vinhaticyl acetate Structural novelty
Caesmimosins A7–A10 C. mimosoides Fused ketone carboxyl, oxygen rings Not synthesized Hypothesized defense
Methyl vouacapenate Synthetic Vouacapane skeleton, ester groups Spencer et al. (1971) N/A

Research Findings and Implications

  • Structural Uniqueness : this compound’s esterified cassane skeleton distinguishes it from hydroxyl-rich analogs like plathyterpol, suggesting divergent biosynthetic pathways .
  • Synthetic Utility : Spencer’s syntheses demonstrate the feasibility of modifying cassane frameworks for pharmaceutical exploration .
  • Ecological Role : Co-occurrence with other diterpenes in P. reticulata and C. mimosoides implies synergistic defensive strategies against herbivores .

Q & A

Q. What are the established synthetic routes for methyl vinhaticoate, and what methodological considerations are critical for reproducibility?

this compound synthesis typically involves esterification of vinhaticoic acid with methanol under acidic catalysis. Key steps include solvent selection (e.g., anhydrous dichloromethane), temperature control (40–60°C), and purification via column chromatography using silica gel . Reproducibility hinges on rigorous drying of reactants, inert atmospheric conditions, and validation of intermediate compounds using thin-layer chromatography (TLC) .

Q. How is this compound structurally characterized, and what analytical techniques are prioritized?

Structural elucidation relies on nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, DEPT-135) for functional group identification and X-ray crystallography for stereochemical confirmation . High-resolution mass spectrometry (HRMS) validates molecular weight, while infrared (IR) spectroscopy confirms ester carbonyl stretches (1700–1750 cm⁻¹) .

Q. What biological activities have been documented for this compound, and what experimental models are commonly used?

this compound exhibits anti-inflammatory and antimicrobial properties in vitro. Standard assays include lipoxygenase inhibition (IC₅₀ determination) and broth microdilution against Gram-positive bacteria (e.g., Staphylococcus aureus). Studies require negative controls (e.g., DMSO) and dose-response validation across three biological replicates .

Q. Which analytical methods are recommended for quantifying this compound in complex matrices?

Reverse-phase HPLC with UV detection (λ = 254 nm) and C18 columns is preferred for purity assessment. Gas chromatography (GC) coupled with flame ionization detection (FID) quantifies volatile derivatives, with calibration curves validated using certified reference materials .

Advanced Research Questions

Q. How can researchers optimize this compound synthesis to improve yield while minimizing byproducts?

Yield optimization involves screening catalysts (e.g., p-toluenesulfonic acid vs. sulfuric acid) and solvent systems (polar aprotic vs. non-polar). Response surface methodology (RSM) identifies optimal temperature and molar ratios, while GC-MS monitors byproduct formation (e.g., diesters) .

Q. How should conflicting spectral data (e.g., NMR shifts) be resolved during structural verification?

Contradictions may arise from solvent polarity or tautomeric equilibria. Solutions include:

  • Repeating experiments in deuterated solvents (CDCl₃ vs. DMSO-d₆) .
  • Computational validation via density functional theory (DFT) simulations to predict chemical shifts .

Q. What strategies elucidate structure-activity relationships (SAR) for this compound derivatives?

SAR studies require systematic modification of the ester moiety and pharmacophore mapping. Molecular docking (e.g., AutoDock Vina) predicts binding affinities to target proteins (e.g., COX-2), validated by isothermal titration calorimetry (ITC) .

Q. How do in vivo pharmacokinetic profiles of this compound contrast with in vitro efficacy data?

Discrepancies often stem from poor bioavailability. Solutions include:

  • Designing lipid-based nanoformulations to enhance solubility .
  • Conducting crossover trials in rodent models with LC-MS/MS plasma monitoring .

Q. What protocols ensure stability of this compound under varying storage conditions?

Accelerated stability studies (ICH guidelines) assess degradation kinetics at 40°C/75% RH. Forced degradation via UV exposure and acidic/alkaline hydrolysis identifies major metabolites, quantified using UPLC-QTOF .

Q. How can synergistic effects between this compound and conventional therapeutics be systematically evaluated?

Combination studies employ checkerboard assays to calculate fractional inhibitory concentration (FIC) indices. Mechanistic insights are gained through transcriptomic profiling (RNA-seq) and pathway enrichment analysis (KEGG/GO) .

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